molecular formula C12H11N3O2 B14736570 3-Pyridylmethyl 3-pyridinecarbamate CAS No. 6507-73-9

3-Pyridylmethyl 3-pyridinecarbamate

Cat. No.: B14736570
CAS No.: 6507-73-9
M. Wt: 229.23 g/mol
InChI Key: UYQQTLCAFRGIGI-UHFFFAOYSA-N
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Description

3-Pyridylmethyl 3-pyridinecarbamate is a high-purity organic compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol . This molecule features a carbamate linker connecting two pyridin-3-ylmethyl groups, a structure that suggests its utility as a versatile building block or intermediate in organic and medicinal chemistry research. Researchers value this compound for its potential in synthesizing more complex molecules and its ability to act as a ligand in coordination chemistry. The presence of two pyridine rings, which are known to be excellent electron-pair donors, allows this compound to potentially coordinate with metal cations and act as a building block for constructing coordination polymers or metal-organic frameworks (MOFs) . These polymeric structures have shown promise in applications such as selective gas adsorption and storage . As a carbamate ester, it may also serve as a key intermediate in the synthesis of various pharmacologically active compounds. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses , nor for human or veterinary consumption. Buyers are responsible for verifying the compound's identity and purity to ensure it is suitable for their specific research applications.

Properties

CAS No.

6507-73-9

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

pyridin-3-ylmethyl N-pyridin-3-ylcarbamate

InChI

InChI=1S/C12H11N3O2/c16-12(15-11-4-2-6-14-8-11)17-9-10-3-1-5-13-7-10/h1-8H,9H2,(H,15,16)

InChI Key

UYQQTLCAFRGIGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridylmethyl 3-pyridinecarbamate typically involves the reaction of 3-pyridylmethylamine with 3-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Pyridylmethyl 3-pyridinecarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-Pyridylmethyl 3-pyridinecarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridylmethyl 3-pyridinecarbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key similarities and differences between 3-pyridylmethyl 3-pyridinecarbamate and structurally related pyridine-carbamate derivatives:

Compound Molecular Formula Molecular Weight Key Features Synthesis & Yield Applications Hazards
This compound Inferred: C₁₂H₁₁N₃O₂ ~229.24 g/mol Contains two pyridine rings linked via a carbamate group. Likely via condensation (analog yields: 56–90%) Rodenticide candidate Not reported
Diethyl (3-pyridinylmethylene)biscarbamate C₁₃H₁₆N₄O₄ 308.30 g/mol Two carbamate groups attached to a pyridinylmethylene backbone. Not explicitly stated; likely multi-step synthesis. Intermediate in organic synthesis No data available
3-Pyridyl diethylcarbamate C₁₀H₁₄N₂O₂ 194.23 g/mol Single pyridine ring with diethylcarbamate substituent. Commercial availability (purity: 95%) Biochemical research reagent No known hazards reported
Benzyl 2-hydroxypyridin-3-ylcarbamate C₁₃H₁₂N₂O₃ 244.25 g/mol Benzyl group and hydroxyl substitution on pyridine ring. Not detailed; classified as a laboratory chemical Research applications No known hazards
2,3-Bis[(3-pyridylmethyl)amino]-2(Z)-butene-1,4-dinitrile C₂₀H₁₈N₆ 342.40 g/mol Bis-pyridylmethylamino groups; used in porphyrazine synthesis. Alkylation/elimination reactions (temperature-dependent) Macrocyclic ligand synthesis Reactivity requires controlled conditions

Structural and Functional Differences

  • Backbone Complexity : this compound features dual pyridine rings, distinguishing it from simpler analogs like 3-pyridyl diethylcarbamate (single pyridine). This structural complexity may enhance receptor-binding specificity in pest control applications.
  • Substituent Effects: Diethylcarbamate derivatives (e.g., 3-pyridyl diethylcarbamate) exhibit higher solubility in organic solvents due to nonpolar ethyl groups, whereas hydroxyl or benzyl substituents (e.g., Benzyl 2-hydroxypyridin-3-ylcarbamate) may reduce solubility but improve hydrogen-bonding interactions.
  • carbamate groups in reactivity.

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